N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine itself is a heterocyclic organic compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, N-Methylpiperazine has a melting point of -6 °C and a boiling point of 138 °C .Scientific Research Applications
Synthesis and Chemical Properties
New carboxamides and sulfonamides containing alkyl and heterocyclic fragments were synthesized, demonstrating the reactivity and potential for diverse applications in chemical synthesis. For example, the synthesis of 10,10-Dioxo-10H-10λ6-phenoxathiine-2,8-dicarboxamides involves creating compounds with complex structures that could be relevant to understanding the chemical behavior of similar sulfonamides (Ignatovich et al., 2019).
Mechanism of Action in Chemical Reactions
The study of sulfonation of anthracenes, including 9-alkylanthracenes, provides insight into the reactivity and mechanisms of sulfonamide compounds in chemical reactions, offering a foundation for exploring the reactivity of similar sulfonamide-based chemicals (Griendt & Cerfontain, 1979).
Potential Therapeutic Applications
Research on sulfonamides has also explored their potential therapeutic applications. For instance, N-arylsulfonyl-α-amino carboxamides were investigated for their efficacy in murine models of contact hypersensitivity, highlighting the therapeutic potential of sulfonamide derivatives in treating dermatological inflammatory conditions (Abeywardane et al., 2016).
Antioxidant Activity
A new class of sulfone/sulfonamide-linked compounds demonstrated antioxidant activity, suggesting that such structures could be useful in the development of antioxidants. This indicates the broad utility of sulfonamide derivatives beyond their conventional applications (Padmaja et al., 2014).
Photodimerization Studies
The photochemical dimerization of certain sulfonamide derivatives underlines the unique reactivity of these compounds under light exposure, offering pathways to novel materials and insights into photoreactivity (Becker et al., 1988).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-25-12-14-27(15-13-25)22(28)8-5-11-26(2)33(31,32)17-9-10-20-21(16-17)24(30)19-7-4-3-6-18(19)23(20)29/h3-4,6-7,9-10,16H,5,8,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPRDNHEWSPCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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